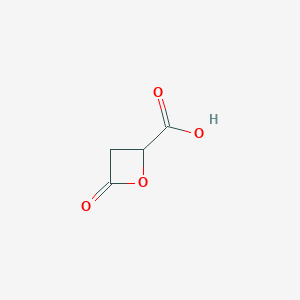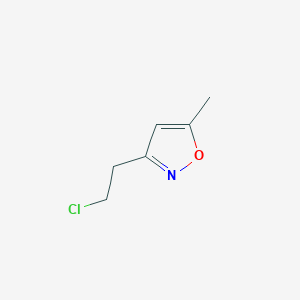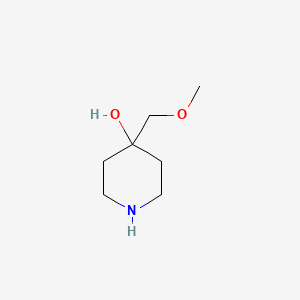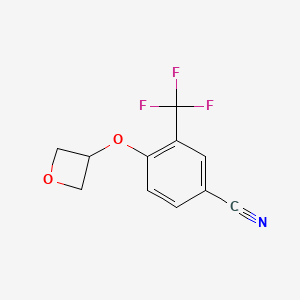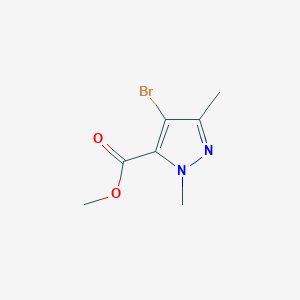
4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
説明
4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, also known as 4-(N-Methylaminocarbonyl)phenylboronic acid, is a chemical compound with the molecular formula C8H10BNO3 . It appears as a white to almost white powder or crystal . The compound has a molecular weight of 178.98 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid can be represented by the SMILES notation: B(c1ccc(cc1)C(=O)NC)(O)O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a solid at 20°C . It has a melting point of 168°C . The compound’s purity, as determined by neutralization titration, ranges from 96.0% to 111.0% .科学的研究の応用
Supramolecular Assemblies
Phenylboronic acids, including derivatives similar to 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, have been utilized in designing and synthesizing supramolecular assemblies. These assemblies are formed through hydrogen bonds and have potential applications in the development of novel materials and sensors (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Studies
Boronic acid derivatives, including those structurally similar to the mentioned compound, have been studied for their fluorescence quenching properties. These studies have implications for developing fluorescence-based sensors and understanding the interaction dynamics of boronic acids with various quenchers (Geethanjali, Nagaraja, & Melavanki, 2015).
Nanomaterials Characterization
The immobilization of BINOL derivatives onto surfaces such as multiwalled carbon nanotubes represents a novel approach in hybrid nanomaterials characterization. These materials find applications in catalysis and could potentially include derivatives of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid (Monteiro et al., 2015).
作用機序
Target of Action
The primary targets of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to boronic acid moieties . .
Mode of Action
It is hypothesized that the compound may interact with its targets through the boronic acid moiety, potentially forming reversible covalent bonds with target proteins or enzymes The methylcarbamoyl and methoxyphenyl groups may also contribute to target binding and specificity
Biochemical Pathways
Without specific target information, it is challenging to summarize the biochemical pathways affected by 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. Boronic acids are known to interact with various enzymes and proteins, potentially affecting multiple pathways . The downstream effects of these interactions would depend on the specific targets and their roles in cellular processes.
Pharmacokinetics
The pharmacokinetic properties of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well studied. The compound’s bioavailability would be influenced by these properties. For example, the boronic acid moiety may impact absorption and distribution, while the methylcarbamoyl and methoxyphenyl groups could influence metabolism and excretion .
Result of Action
The molecular and cellular effects of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid’s action are currently unknown. Given the compound’s potential to interact with various proteins or enzymes, it could have diverse effects depending on the specific targets and the nature of the interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. Factors such as pH and temperature could affect the compound’s stability and its interactions with targets. Additionally, the presence of other molecules could influence the compound’s efficacy through competitive or noncompetitive mechanisms .
特性
IUPAC Name |
[2-methoxy-4-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-11-9(12)6-3-4-7(10(13)14)8(5-6)15-2/h3-5,13-14H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPSEMZFBHOFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamoyl)-2-methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)
![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)
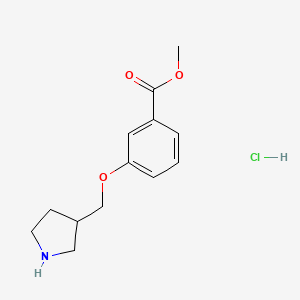

![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)
![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
